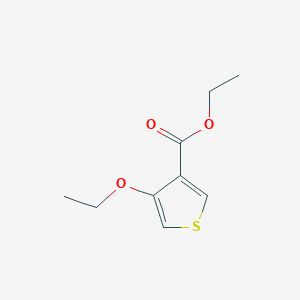

Ethyl 4-ethoxythiophene-3-carboxylate

Description

Properties

CAS No. |

70437-99-9 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 4-ethoxythiophene-3-carboxylate |

InChI |

InChI=1S/C9H12O3S/c1-3-11-8-6-13-5-7(8)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

FKRDHSJRDDPBEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CSC=C1C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Ethoxythiophene 3 Carboxylate

Classical Approaches to the Synthesis of Ethyl 4-ethoxythiophene-3-carboxylate

Classical synthetic routes to this compound typically involve the sequential construction of the thiophene (B33073) ring followed by the installation or modification of the functional groups. These methods are often characterized by multi-step sequences and rely on well-established named reactions.

Multi-Step Linear Synthetic Sequences

The most common classical approach to this compound involves a linear sequence starting with the formation of a 4-hydroxythiophene-3-carboxylate intermediate. This intermediate then undergoes etherification to introduce the ethoxy group, followed by esterification if the carboxylate group is not already in the desired ethyl ester form.

A key reaction in this sequence is the Fiesselmann thiophene synthesis , which provides a reliable method for accessing 3-hydroxy-2-thiophenecarboxylic acid derivatives. nii.ac.jpwikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. nii.ac.jpwikipedia.org For the synthesis of the precursor to our target molecule, a suitably substituted acetylenic ester would be reacted with a thioglycolate to construct the 4-hydroxythiophene-3-carboxylate core.

The general mechanism of the Fiesselmann synthesis begins with the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the alkyne. A subsequent intramolecular cyclization, followed by elimination and tautomerization, yields the 3-hydroxythiophene derivative. wikipedia.org

Condensation and Cyclization Reactions for Thiophene Ring Formation

The Fiesselmann synthesis is a prime example of a condensation and cyclization reaction used to form the thiophene ring in this classical approach. Variations of this reaction have been developed to accommodate different starting materials and to improve yields. wikipedia.org For instance, a modification by Lissavetzky utilizes a cyclic β-ketoester and thioglycolic acid. wikipedia.org

Another notable cyclization for thiophene synthesis, though typically leading to 2-aminothiophenes, is the Gewald reaction . While not directly applicable for the synthesis of the 4-ethoxy derivative, it highlights the general strategy of constructing the thiophene ring from acyclic precursors through condensation and sulfur-mediated cyclization.

Esterification and Etherification Protocols for Functional Group Installation

Once the 4-hydroxythiophene-3-carboxylic acid or its ester is obtained, the final functional groups are installed.

Etherification: The introduction of the ethoxy group at the 4-position is achieved through an O-alkylation reaction. This typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). The choice of solvent and base can be crucial for achieving regioselective O-alkylation over C-alkylation.

Esterification: If the synthesis yields 4-ethoxythiophene-3-carboxylic acid, a final esterification step is required. The most common method for this transformation is the Fischer esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ethyl ester.

Modern and Optimized Synthetic Strategies

Modern synthetic methods aim to improve upon classical approaches by offering greater efficiency, milder reaction conditions, and novel bond-forming strategies. For the synthesis of this compound, these strategies often involve the use of transition metal catalysis.

Transition Metal-Catalyzed Syntheses of this compound

Palladium catalysis has become a powerful tool in the synthesis of a wide variety of heterocyclic compounds, including thiophenes. These methods can offer alternative routes that may be more direct or tolerate a broader range of functional groups compared to classical methods.

While a specific palladium-catalyzed annulation reaction for the direct, one-pot synthesis of this compound from simple acyclic precursors is not yet widely reported in the literature, the principles of palladium-catalyzed cross-coupling and C-H activation suggest potential pathways.

Copper-Mediated Thiophene Ring Closures

Copper-catalyzed reactions are a cornerstone in the synthesis of substituted thiophenes. While specific literature detailing the copper-mediated synthesis of this compound is not abundant, the principles of copper-catalyzed multicomponent reactions can be applied. A plausible approach involves a one-pot reaction that simultaneously forms C-N, C-S, and C-C bonds, leading to highly functionalized thiophenes. ambeed.com

For instance, a copper(I)-catalyzed denitrogenative reaction could theoretically be adapted. This would involve the reaction of a suitable thiol-containing precursor with an activated alkyne and an azide (B81097) in the presence of a copper(I) catalyst, such as copper(I) iodide. ambeed.com The versatility of these reactions allows for a wide diversity in substituents, suggesting that the ethoxy and ethyl carboxylate groups could be incorporated through the appropriate choice of starting materials.

A general representation of a potential copper-catalyzed route is the reaction of an enolate with a thiocarbonyl compound, followed by cyclization. The use of copper catalysts facilitates these transformations under milder conditions than traditional methods.

Organocatalytic Routes to this compound and its Precursors

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. While specific organocatalytic routes for the direct synthesis of this compound are not extensively documented, the application of organocatalysts in the synthesis of precursors is a viable strategy. For example, organocatalysts can be employed in the asymmetric synthesis of chiral building blocks that could be further elaborated into thiophene derivatives.

Thiazolium-catalyzed reactions, a subset of organocatalysis, are known to facilitate the formation of α-ketoamides from aldehydes and acyl imines, which can then be cyclized to form various heterocycles. medchemexpress.com Although a direct application to thiophene synthesis from simple precursors is not a standard method, the principle of using small organic molecules to catalyze key bond-forming steps is a rapidly developing area of research.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis to produce a specific enantiomer or diastereomer is not applicable to the synthesis of the parent compound itself. However, if chiral analogues of this compound were to be synthesized, where a chiral center is introduced at one of the substituent groups, then stereoselective methods would become relevant. For the parent compound, this section is not applicable.

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot and cascade reactions are highly efficient synthetic strategies that reduce the number of purification steps, save time, and decrease waste. The synthesis of polysubstituted thiophenes is well-suited to such approaches. A potential one-pot synthesis of this compound could involve the condensation of a β-ketoester with a source of sulfur and an appropriately substituted electrophile.

For example, a modified Gewald reaction could be envisioned. The Gewald reaction is a multicomponent reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While the target molecule is not a 2-aminothiophene, variations of this reaction could potentially be developed to yield the desired 4-ethoxy derivative. One-pot syntheses are particularly advantageous in industrial settings for their cost-effectiveness and operational simplicity. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including thiophenes. prepchem.comgoogle.com The application of microwave irradiation to the synthesis of this compound can offer a rapid and efficient alternative to conventional heating methods.

A potential microwave-assisted approach could involve the reaction of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with a sulfur-donating reagent under solvent-free conditions or in a high-boiling point solvent. orgsyn.org For example, the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with a sulfur source under microwave irradiation could potentially lead to the formation of the thiophene ring in a significantly shorter timeframe than traditional heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours prepchem.com |

| Energy Efficiency | Lower | Higher |

| Reaction Yields | Often lower to moderate | Often higher |

| Side Reactions | More prevalent | Reduced |

Flow Chemistry Applications for Continuous Production

Flow chemistry offers a safe, scalable, and efficient platform for the continuous production of chemical compounds. nbinno.com The synthesis of heterocyclic compounds, including thiophenes, is an area where flow chemistry has demonstrated significant advantages over batch processing. tcd.ieresearchgate.netresearchgate.net

A continuous flow process for the synthesis of this compound could be designed by pumping the reactants through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. This methodology is particularly suitable for large-scale industrial production. nbinno.com

Table 2: Advantages of Flow Chemistry in Thiophene Synthesis

| Feature | Benefit |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Improved Yield and Purity | Precise control over reaction parameters leads to fewer side products. |

| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. |

| Automation | Fully automated systems allow for continuous and unattended operation. |

Precursor Synthesis and Optimization for this compound

The efficient synthesis of this compound relies heavily on the availability and quality of its precursors. Key starting materials for the plausible synthetic routes include β-ketoesters and sulfur-containing reagents.

A likely precursor for the thiophene ring formation is Ethyl 2-(ethoxymethylene)-3-oxobutanoate . This compound can be synthesized through the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate in the presence of acetic anhydride (B1165640). nbinno.com The reaction is typically heated to drive the condensation and formation of the enol ether.

Another crucial precursor is a sulfur-donating reagent. Ethyl thioglycolate is a common and versatile sulfur source in the synthesis of sulfur-containing heterocycles. It can be prepared by the esterification of thioglycolic acid with ethanol, typically under acidic catalysis. thegoodscentscompany.comcymitquimica.comchemicalbook.comchembk.com

The synthesis of Ethyl acetoacetate (also known as ethyl 3-oxobutanoate) itself is a classic organic transformation, often achieved through the Claisen condensation of ethyl acetate (B1210297) using a strong base like sodium ethoxide. oxfordreference.com

For certain synthetic strategies, a halogenated precursor such as Ethyl 2-chloro-3-oxobutanoate might be required. This can be prepared by the chlorination of ethyl acetoacetate using a chlorinating agent like sulfuryl chloride. google.comsolubilityofthings.com

Table 3: Key Precursors and their Synthesis

| Precursor | Starting Materials | Brief Synthetic Method |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | Condensation reaction at elevated temperature. nbinno.com |

| Ethyl thioglycolate | Thioglycolic acid, Ethanol | Acid-catalyzed esterification. chembk.com |

| Ethyl acetoacetate | Ethyl acetate, Sodium ethoxide | Claisen condensation. oxfordreference.com |

| Ethyl 2-chloro-3-oxobutanoate | Ethyl acetoacetate, Sulfuryl chloride | Chlorination of the α-position. google.com |

Synthesis of Key Malonate Derivatives

A crucial precursor in several potential syntheses of the target molecule is a malonate derivative that contains the necessary ethoxy group. Diethyl 2-(ethoxymethylene)malonate is a prime candidate for this role. Its synthesis is well-established and generally involves the reaction of diethyl malonate with ethyl orthoformate in the presence of acetic anhydride and a catalyst.

One common procedure involves heating a mixture of diethyl malonate, ethyl orthoformate, and acetic anhydride with a catalytic amount of anhydrous zinc chloride. prepchem.comorgsyn.org The reaction proceeds by forming an intermediate which then eliminates ethanol to yield the desired ethoxymethylenemalonate product. A modification of the Claisen procedure is reported to provide a higher yield of a purer product. orgsyn.org

Another approach utilizes an alcohol-alkali metal salt and a catalyst. For instance, diethyl malonate can be reacted with ethyl formate (B1220265) in the presence of sodium ethoxide and a phase-transfer catalyst like dibenzo-24-crown-8 (B80794) under pressure and heat. google.com The resulting intermediate is then acidified with an alcoholic hydrogen chloride solution to produce diethyl ethoxymethylenemalonate. google.com This method boasts relatively mild conditions and high yields. google.com

Table 1: Synthesis of Diethyl Ethoxymethylenemalonate

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl malonate, Ethyl orthoformate, Acetic anhydride | Anhydrous zinc chloride | Heated (104-113°C) | 72% | prepchem.com |

| Diethyl malonate, Ethyl formate, Ethanol | Sodium ethoxide, Dibenzo-24-crown-8 | 100°C, under pressure | 90.1% | google.com |

Preparation of Activated Halogenated Intermediates

An alternative strategy to building the thiophene ring with the ethoxy group already in place is to first synthesize a halogenated thiophene carboxylate, which can then undergo a nucleophilic substitution reaction to introduce the ethoxy group. A plausible intermediate would be Ethyl 4-chloro- or 4-iodothiophene-3-carboxylate.

The synthesis of related 3-iodothiophenes has been achieved through the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.org This reaction uses molecular iodine in the presence of a base like sodium bicarbonate in acetonitrile (B52724) at room temperature. organic-chemistry.org Adapting this to the target molecule would require a suitably substituted alkynol precursor.

Another general approach to halogenated thiophenes involves the Fiesselmann thiophene synthesis, where condensation of thioglycolic acid derivatives with α,β-acetylenic esters can be controlled to produce halogenated thiophenes. derpharmachemica.com For example, using α,β-dihalo esters in this reaction can lead to the formation of halothiophenes. derpharmachemica.com

Once the halogenated thiophene ester is formed, the ethoxy group can be introduced via a Williamson ether synthesis-type reaction. This would involve reacting the halothiophene with sodium ethoxide in a suitable solvent like ethanol or DMF.

Process Optimization for Yield, Purity, and Scalability

Optimizing the synthesis of this compound is critical for its practical application, focusing on maximizing yield and purity while ensuring the process is scalable and cost-effective.

Solvent System Optimization Studies

The choice of solvent significantly impacts reaction rates and yields in thiophene synthesis. In Gewald-type reactions, which are analogous to potential syntheses of the target compound, polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol and methanol (B129727) are commonly employed. arkat-usa.orgumich.edu These solvents are effective in promoting the condensation of intermediates and their subsequent cyclization. arkat-usa.org For instance, studies on the Gewald reaction have shown that using a mixture of ethanol and water (9:1) can provide excellent yields and facilitate an eco-friendly workup. thieme-connect.com In contrast, reactions in pure water tend to be slower and result in lower yields, while solvents like DMSO and DMF, though promoting rapid reaction, may lead to lower product yields. thieme-connect.com Mechanochemical (solvent-free) approaches, such as high-speed ball milling, have also been explored for Gewald reactions, demonstrating that the reaction can proceed catalytically under these conditions. mdpi.com

Table 2: Effect of Solvent on Gewald Reaction Yield

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| Water | Longer | Lower | thieme-connect.com |

| Methanol | Longer | Good | thieme-connect.com |

| Ethanol | Longer | Good | thieme-connect.com |

| Ethanol/Water (9:1) | Shorter | Excellent (96%) | thieme-connect.com |

| DMSO | Rapid | Low | thieme-connect.com |

| DMF | Rapid | Low | thieme-connect.com |

Temperature and Pressure Parameter Investigations

Temperature is a critical parameter in the synthesis of thiophenes. Condensation and cyclization reactions are typically conducted at elevated temperatures, often ranging from 50 °C to boiling, under atmospheric pressure. arkat-usa.orgthieme-connect.com In a study optimizing the Gewald reaction, it was found that at room temperature, only trace amounts of the product were formed. thieme-connect.com Increasing the temperature to 70 °C resulted in an 84% yield after 3 hours, while at 100 °C, a 96% yield was achieved in just 25 minutes. thieme-connect.com This demonstrates a clear correlation between higher temperatures and increased reaction rates and yields. High-temperature reactions, around 400-500°C, are used in some industrial-scale thiophene syntheses, often in the presence of a solid catalyst like alumina. derpharmachemica.comresearchgate.net However, for the laboratory-scale synthesis of a functionalized molecule like this compound, milder conditions are generally preferred.

Catalyst Loading and Ligand Effects

The synthesis of substituted thiophenes is often catalyzed by a base or, in some modern approaches, a transition metal. In Gewald-type reactions, organic bases like piperidine, morpholine, or triethylamine (B128534) are frequently used as catalysts. arkat-usa.orgwikipedia.org Studies have shown that the reaction can be truly catalytic, with catalyst loading as low as 10-20 mol% being effective. thieme-connect.com For example, using 20 mol% of a piperidinium (B107235) borate (B1201080) catalyst led to complete conversion in 20 minutes with a 96% yield. thieme-connect.com

In routes involving cross-coupling reactions, such as introducing the ethoxy group onto a halogenated thiophene or functionalizing a C-H bond, palladium catalysts are common. The choice of ligand is crucial in these reactions. For instance, the palladium-catalyzed synthesis of benzo[d,d′]thieno[2,3-b;4,5-b′]dithiophene was optimized using 1,10-phenanthroline (B135089) as a ligand with a Cu(OAc)₂ catalyst. acs.org Phosphine-free palladium complexes have also been developed for the direct C-H arylation of thiophenes. organic-chemistry.org The efficiency and selectivity of these catalytic systems are highly dependent on the specific combination of the metal center, ligands, and reaction conditions.

Comparative Analysis of Synthetic Routes: Advantages and Limitations

Two primary hypothetical routes for the synthesis of this compound can be compared:

Route A: Fiesselmann-Type Synthesis

This approach involves constructing the thiophene ring from acyclic precursors where the ethoxy group is already present. A plausible pathway is the reaction of an ethyl 3-ethoxy-3-mercaptoacrylate derivative with an α-haloacetate.

Advantages: This route offers high regioselectivity, as the positions of the substituents are determined by the structure of the starting materials. It is a convergent approach that can potentially build the complex target molecule in a single cyclization step.

Route B: Post-Functionalization of a Pre-formed Thiophene Ring

This strategy involves first synthesizing a more accessible thiophene intermediate, such as Ethyl 4-chlorothiophene-3-carboxylate, and then introducing the ethoxy group in a subsequent step.

Advantages: The starting materials for forming the initial thiophene ring (e.g., via Fiesselmann or other cyclization methods) may be more readily available than the highly functionalized precursors required for Route A. The synthesis of the thiophene core is often a robust and well-understood process.

Mechanistic Investigations of Ethyl 4 Ethoxythiophene 3 Carboxylate Synthesis

Detailed Mechanistic Pathways for Thiophene (B33073) Ring Formation

The proposed mechanistic pathway is as follows:

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl thioglycolate by a suitable base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized thioenolate. This enolate is a potent nucleophile.

Michael Addition: The thioenolate then undergoes a conjugate addition (Michael addition) to the electron-deficient β-carbon of ethyl 3-ethoxyacrylate. This step results in the formation of a thioether intermediate.

Dieckmann Condensation (Intramolecular Cyclization): The subsequent and crucial step is the intramolecular Dieckmann condensation. organic-chemistry.orglibretexts.org The base abstracts a proton from the carbon α to the newly formed thioether linkage, generating a carbanion. This carbanion then attacks the carbonyl carbon of the adjacent ester group, leading to a tetrahedral intermediate.

Elimination and Tautomerization: The tetrahedral intermediate collapses with the elimination of an ethoxide leaving group, forming a cyclic β-keto ester. This intermediate exists in equilibrium with its enol tautomer. The final step involves the aromatization to the more stable thiophene ring system, which is driven by the gain in resonance energy. In this specific case, the resulting product would be the enol form, which is the 4-hydroxythiophene derivative. Subsequent O-alkylation with an ethylating agent would yield the final product, Ethyl 4-ethoxythiophene-3-carboxylate. Alternatively, starting with a substrate that already contains the 4-ethoxy group would lead directly to the desired thiophene.

Elucidation of Reaction Intermediates and Transition States

The proposed mechanism for the synthesis of this compound proceeds through several key intermediates and transition states. While direct experimental observation of these transient species for this specific reaction is lacking, they can be inferred from extensive studies of Michael additions and Dieckmann condensations.

Key Intermediates:

| Intermediate | Description |

| Thioenolate | Formed by the deprotonation of ethyl thioglycolate. It is a soft nucleophile, well-suited for conjugate addition. |

| Michael Adduct (Thioether) | The product of the Michael addition of the thioenolate to ethyl 3-ethoxyacrylate. This is a stable, isolable intermediate under certain conditions. |

| Cyclic Tetrahedral Intermediate | Formed during the intramolecular nucleophilic attack of the carbanion on the ester carbonyl in the Dieckmann condensation. This is a high-energy, transient species. |

| β-Keto Ester Enolate | The product formed after the elimination of the ethoxide from the tetrahedral intermediate. It is stabilized by resonance. |

| 4-Hydroxythiophene Derivative | The enol tautomer of the cyclic β-keto ester, which is the immediate precursor to the final product before etherification. |

Transition States:

The reaction pathway involves several transition states, with the most significant ones being associated with the C-C bond-forming steps:

Michael Addition Transition State: This involves the approach of the thioenolate to the β-carbon of the acrylate. The geometry of this transition state will determine the stereochemistry of the Michael adduct if chiral centers are present.

Dieckmann Condensation Transition State: This is the highest energy transition state in the cyclization step, involving the intramolecular attack of the carbanion on the ester carbonyl. Computational studies on similar cyclizations can provide insights into the geometry and energy of this state. e3s-conferences.org

The elucidation of these intermediates and transition states is crucial for understanding the reaction's stereoselectivity and for optimizing reaction conditions to favor the desired product.

Kinetic Studies of Rate-Determining Steps

In many related condensation reactions, the intramolecular cyclization step, the Dieckmann condensation, is often the rate-determining step. libretexts.org This is because it typically involves the formation of a new ring and may have a higher activation energy barrier compared to the intermolecular Michael addition.

Factors that would influence the kinetics of the reaction include:

Base Strength and Concentration: A stronger base will lead to a higher concentration of the enolate, which can accelerate both the Michael addition and the Dieckmann condensation. However, very strong bases may promote side reactions.

Solvent: The polarity and protic nature of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, it may also lead to the formation of undesired byproducts.

A hypothetical kinetic study could involve monitoring the disappearance of the starting materials or the appearance of the product over time under various conditions. By analyzing the rate data, the order of the reaction with respect to each reactant could be determined, providing valuable information about the rate-determining step.

Computational Chemistry in Mechanistic Proposal and Validation

In the absence of direct experimental data, computational chemistry provides a powerful tool for proposing and validating reaction mechanisms. e3s-conferences.orge3s-conferences.org Density Functional Theory (DFT) calculations can be employed to model the proposed synthesis of this compound.

Such computational studies can provide valuable insights into:

Reaction Energetics: Calculation of the energies of reactants, intermediates, transition states, and products can help to map out the potential energy surface of the reaction. This allows for the determination of activation barriers and reaction enthalpies, confirming the feasibility of the proposed pathway.

Transition State Structures: DFT calculations can be used to locate and characterize the geometry of the transition states for the Michael addition and Dieckmann condensation steps. This information is crucial for understanding the stereochemical outcome of the reaction.

Vibrational Frequencies: Calculation of vibrational frequencies can confirm that the located stationary points are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states).

A representative computational study on a similar intramolecular condensation reaction catalyzed by an enzyme showed the utility of this approach in elucidating the roles of active site residues in stabilizing transition states. nih.gov For the non-enzymatic synthesis of the target thiophene, computational models would focus on the influence of the solvent and the nature of the base on the reaction profile.

Hypothetical Computational Findings:

| Parameter | Predicted Outcome from Computational Modeling |

| ΔG‡ (Michael Addition) | Expected to be lower than the Dieckmann condensation barrier. |

| ΔG‡ (Dieckmann Condensation) | Likely the highest energy barrier, confirming it as the rate-determining step. |

| Structure of Dieckmann TS | Would show the forming C-C bond and the breaking C-O bond. |

| Reaction Enthalpy (ΔH) | The overall reaction is expected to be exothermic due to the formation of the stable aromatic thiophene ring. |

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for a proposed mechanism. thieme-connect.deacs.org For the synthesis of this compound, several isotopic labeling experiments could be designed to confirm the proposed Michael addition-Dieckmann condensation pathway.

Potential Isotopic Labeling Experiments:

Deuterium (B1214612) Labeling of Ethyl Thioglycolate: If the reaction is carried out with ethyl thioglycolate deuterated at the α-carbon (EtOOC-CD₂-SH) in a protic solvent, the position of the deuterium atoms in the final product can be determined. According to the proposed mechanism, one of the deuterium atoms would be lost during the final aromatization step. The presence of the other deuterium at the 5-position of the thiophene ring would provide strong support for the proposed mechanism.

¹³C Labeling of the Ester Carbonyl: Synthesizing ethyl 3-ethoxyacrylate with a ¹³C-labeled carbonyl group in the ester moiety (CH₃CH₂O-¹³CO-CH=CHOEt) would allow for the tracking of this carbon atom. Following the proposed mechanism, this labeled carbon would end up as the carbonyl carbon of the ester group at the 3-position of the thiophene ring.

¹⁸O Labeling of the Ethoxy Group: Using ethyl 3-ethoxyacrylate with an ¹⁸O-labeled ethoxy group (CH=CH-C(O)¹⁸OCH₂CH₃) would help to confirm the intramolecular nature of the Dieckmann condensation. If the reaction proceeds as proposed, the ¹⁸O label should be retained in the ester group of the final product.

These types of experiments, while synthetically challenging, provide unambiguous evidence for the connectivity changes that occur during the reaction and are invaluable for the rigorous confirmation of a reaction mechanism.

Reactivity and Derivatization of Ethyl 4 Ethoxythiophene 3 Carboxylate

Transformations of the Ester Functionality

The ester group in Ethyl 4-ethoxythiophene-3-carboxylate is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 4-ethoxythiophene-3-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orglibretexts.org The reaction is reversible, and an excess of water is often used to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-Mediated Saponification : Saponification, the hydrolysis of an ester using a base, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org Common bases used for this transformation include sodium hydroxide (B78521) and potassium hydroxide. The reaction proceeds to completion, and subsequent acidification of the carboxylate salt liberates the free carboxylic acid. libretexts.org

| Reaction | Reagents | Products | Conditions |

| Acid Hydrolysis | This compound, H₂O, H⁺ (cat.) | 4-Ethoxythiophene-3-carboxylic acid, Ethanol | Heating |

| Saponification | This compound, NaOH | Sodium 4-ethoxythiophene-3-carboxylate, Ethanol | Typically at elevated temperatures |

No specific experimental data for the hydrolysis or saponification of this compound was found in the search results. The information provided is based on the general principles of ester hydrolysis.

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol in the presence of a catalyst. This reaction can be catalyzed by acids or bases. For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield Mthis compound. Various catalysts, including porous phenolsulphonic acid-formaldehyde resin (PAFR) and scandium(III) triflate, have been shown to be effective for the transesterification of ethyl esters. researchgate.netorganic-chemistry.org The reaction conditions, such as temperature and the choice of catalyst, can influence the reaction rate and yield. researchgate.netmdpi.com

| Catalyst Type | Example Catalyst | Typical Conditions |

| Acid Catalyst | Sulfuric Acid, Sc(OTf)₃ | Heating in excess of the new alcohol |

| Base Catalyst | Sodium Methoxide | Varies depending on substrates |

| Heterogeneous Catalyst | PAFR | Heating with the alcohol |

Specific examples of transesterification of this compound were not found. The data presented is based on general transesterification methods for other ethyl esters.

The ester functionality of this compound can be reduced to a primary alcohol, (4-ethoxytiophen-3-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting alcohol can then serve as a starting material for further synthetic modifications, such as oxidation to the corresponding aldehyde or conversion to halides.

While direct reduction of the ester on the target molecule is not detailed in the provided results, the reduction of a nitro group on a related thiophene (B33073) derivative to an amine has been reported using indium in the presence of ammonium (B1175870) chloride, showcasing the potential for selective reductions on substituted thiophenes. orgsyn.org

| Reaction | Reagent | Product |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Ethoxytiophen-3-yl)methanol |

No specific research findings on the reduction of the ester group of this compound were identified. The information is based on standard organic chemistry transformations.

The ester group can be converted to an amide or a hydrazide through reaction with an amine or hydrazine (B178648), respectively. This amidation can be achieved directly by heating the ester with the amine, or more commonly, by using coupling agents to facilitate the reaction. mdpi.comnih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) are often employed to form the amide bond under mild conditions. nih.gov The reaction of this compound with hydrazine would lead to the formation of 4-ethoxythiophene-3-carbohydrazide, a useful intermediate for the synthesis of various heterocyclic systems.

| Reactant | Coupling Agents (Example) | Product |

| Primary/Secondary Amine | EDC, HOBt, DMAP | N-substituted-4-ethoxythiophene-3-carboxamide |

| Hydrazine | - | 4-Ethoxythiophene-3-carbohydrazide |

While general methods for amidation are well-established, specific examples involving this compound were not found in the search results.

Reactions Involving the Ethoxy Group

The ethoxy group attached to the thiophene ring can also participate in chemical transformations, although it is generally less reactive than the ester functionality.

Cleavage of the ethyl ether linkage to yield the corresponding 4-hydroxythiophene derivative can be challenging. Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) are typically required to cleave aryl ethers. Alternatively, Lewis acids like boron tribromide (BBr₃) are also effective for this purpose. The conditions for such reactions are often harsh and may also affect the ester group.

In some cases, side-chain cleavage of ether-containing substrates has been observed under certain reaction conditions, indicating that this group is not entirely inert. researchgate.net However, specific methods for the selective cleavage or exchange of the 4-ethoxy group in this compound are not well-documented in the provided search results.

| Reagent | Potential Product | Considerations |

| HBr or HI | Ethyl 4-hydroxythiophene-3-carboxylate | Harsh conditions, potential for ester hydrolysis |

| BBr₃ | Ethyl 4-hydroxythiophene-3-carboxylate | Strong Lewis acid, may affect other functional groups |

Specific research on the cleavage or exchange of the ethoxy group in this compound is limited in the provided search results.

Rearrangement Reactions Involving the Ethoxy Substituent

While specific literature detailing rearrangement reactions of the ethoxy substituent on this compound is not extensively documented, analogous transformations in similar aromatic ether systems provide insights into potential reactivity. One common rearrangement is the Fries rearrangement, which typically involves the migration of an acyl group from an ester to the aromatic ring under acidic conditions. However, in this case, the substituent is an ethoxy group, not an acyloxy group.

A more relevant, though less common, possibility could be a thermal or acid-catalyzed O- to C-alkyl migration. Such rearrangements often require significant energy input and may proceed through intermediates where the ethyl group transiently becomes a carbocation-like species before reattaching to the thiophene ring. The regioselectivity of such a rearrangement would be influenced by the electronic and steric environment of the thiophene ring.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The thiophene ring, being electron-rich compared to benzene (B151609), is generally more reactive towards electrophiles. In this compound, the activating, ortho-, para-directing ethoxy group and the deactivating, meta-directing ethyl carboxylate group exert competing influences on the regioselectivity of the substitution. The outcome of these reactions depends on the nature of the electrophile and the reaction conditions. youtube.com

Halogenation (Bromination, Iodination, Chlorination)

Halogenation of thiophenes is a well-established transformation. leah4sci.com For this compound, the powerful activating effect of the ethoxy group would likely direct incoming halogens to the ortho and para positions. Given the substitution pattern, the primary positions for halogenation would be C2 and C5.

Bromination: Typically carried out using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid. The reaction is expected to proceed readily to yield a mixture of 2-bromo and 5-bromo derivatives.

Iodination: Can be achieved using iodine in the presence of an oxidizing agent like nitric acid or mercuric oxide. The regioselectivity is anticipated to be similar to bromination.

Chlorination: Often performed with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). Due to the high reactivity of chlorine, careful control of reaction conditions is necessary to avoid over-halogenation.

| Reaction | Reagent | Expected Major Products |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 2-bromo-4-ethoxythiophene-3-carboxylate, Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate |

| Iodination | Iodine/Nitric Acid | Ethyl 4-ethoxy-2-iodothiophene-3-carboxylate, Ethyl 4-ethoxy-5-iodothiophene-3-carboxylate |

| Chlorination | N-Chlorosuccinimide (NCS) | Ethyl 2-chloro-4-ethoxythiophene-3-carboxylate, Ethyl 5-chloro-4-ethoxythiophene-3-carboxylate |

Nitration and Sulfonation

Nitration and sulfonation are classic examples of electrophilic aromatic substitution that introduce nitro (NO2) and sulfonic acid (SO3H) groups, respectively. masterorganicchemistry.comlibretexts.orglibretexts.org

Nitration: Typically performed with a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org The strong activating effect of the ethoxy group would direct the nitro group to the 2- and 5-positions. However, the strongly acidic and oxidizing conditions can also lead to side reactions, including degradation of the thiophene ring.

Sulfonation: Usually carried out with fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.comlibretexts.org Similar to nitration, the substitution is expected to occur at the C2 and C5 positions. A key feature of sulfonation is its reversibility, which can be exploited for synthetic strategies. libretexts.orglibretexts.org

| Reaction | Reagent | Expected Major Products |

| Nitration | Nitric Acid/Sulfuric Acid | Ethyl 4-ethoxy-2-nitrothiophene-3-carboxylate, Ethyl 4-ethoxy-5-nitrothiophene-3-carboxylate |

| Sulfonation | Fuming Sulfuric Acid | 4-Ethoxy-3-(ethoxycarbonyl)thiophene-2-sulfonic acid, 4-Ethoxy-3-(ethoxycarbonyl)thiophene-5-sulfonic acid |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the thiophene ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.comyoutube.com The reaction is generally directed by the activating ethoxy group to the 2- and 5-positions. Unlike alkylation, acylation is not prone to polysubstitution or carbocation rearrangements. masterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com While feasible, this reaction is often complicated by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com

| Reaction | Reagent | Catalyst | Expected Major Products |

| Acylation | Acetyl Chloride | AlCl3 | Ethyl 2-acetyl-4-ethoxythiophene-3-carboxylate, Ethyl 5-acetyl-4-ethoxythiophene-3-carboxylate |

| Alkylation | Ethyl Bromide | AlCl3 | Ethyl 2-ethyl-4-ethoxythiophene-3-carboxylate, Ethyl 5-ethyl-4-ethoxythiophene-3-carboxylate |

Nucleophilic Substitution Reactions on the Thiophene Ring (if activated)

Nucleophilic aromatic substitution (SNAr) on an unactivated thiophene ring is generally difficult. However, the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic attack. libretexts.orglibretexts.org In the case of this compound, the ethyl carboxylate group is electron-withdrawing, but typically not sufficiently activating on its own to facilitate SNAr.

For SNAr to occur readily, the thiophene ring would likely need to be further activated, for instance, by the introduction of a nitro group, particularly at a position ortho or para to a potential leaving group. If a halogen were present at the C2 or C5 position, and a nitro group were also on the ring, a nucleophile could potentially displace the halide. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. libretexts.orglibretexts.org

Directed Ortho-Metallation (DoM) Strategies for Further Functionalization

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org

In this compound, both the ethoxy and the ethyl carboxylate groups could potentially act as DMGs. However, the ester group is generally a stronger DMG than an ether group. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would be expected to selectively deprotonate the C2 position, which is ortho to the directing ester group. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

| Directing Group | Base | Position of Metallation | Potential Electrophiles | Resulting Functional Group |

| Ethyl carboxylate | n-BuLi or LDA | C2 | CO2 | Carboxylic acid |

| Ethyl carboxylate | n-BuLi or LDA | C2 | I2 | Iodine |

| Ethyl carboxylate | n-BuLi or LDA | C2 | (CH3)3SiCl | Trimethylsilyl |

| Ethyl carboxylate | n-BuLi or LDA | C2 | Aldehydes/Ketones | Hydroxyalkyl |

This strategy provides a predictable and efficient route to 2-substituted derivatives of this compound, which might be difficult to access through traditional electrophilic substitution methods due to competing directing effects.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, a halogenated derivative, such as ethyl 2-bromo-4-ethoxythiophene-3-carboxylate, is typically used as the electrophilic partner in these reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govuwindsor.ca This reaction is widely used to synthesize biaryl and heteroaryl compounds. For a derivative like ethyl 2-bromo-4-ethoxythiophene-3-carboxylate, the Suzuki-Miyaura coupling provides a direct method to introduce an aryl or heteroaryl substituent at the C2 position.

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates. nih.gov For instance, the coupling of 3-bromothiophene (B43185) with arylboronic acids has been shown to proceed efficiently, highlighting the applicability of this reaction to thiophene systems. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Thiophene Derivative

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | ~85 |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | ~75 |

Note: This table represents typical conditions and expected yields for Suzuki-Miyaura reactions on a bromo-thiophene carboxylate system based on established literature for similar substrates. Actual results may vary.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkynes and conjugated enynes. libretexts.org Starting from a halogenated derivative of this compound, the Sonogashira coupling allows for the direct introduction of an alkynyl group onto the thiophene ring.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the alkynylated product. libretexts.orgnih.gov The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of a Halogenated Thiophene Derivative

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | ~88 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | ~92 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | ~85 |

Note: This table illustrates typical conditions and expected yields for Sonogashira reactions on a bromo-thiophene carboxylate system based on literature precedents for similar aryl halides. Actual results may vary.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.orgliverpool.ac.uk This reaction is a valuable tool for the synthesis of substituted alkenes. A halogenated derivative of this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent onto the thiophene ring. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. To utilize the Stille reaction, a halogenated derivative of this compound would be coupled with an organostannane, or alternatively, the thiophene could be converted to a stannyl (B1234572) derivative and coupled with another organic halide. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination. wikipedia.org

Table 3: Representative Conditions for Heck and Stille Coupling of Thiophene Derivatives

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Yield (%) |

| Heck | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | ~80 |

| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | LiCl | - | Toluene | ~85 |

Note: This table provides plausible conditions and expected yields for Heck and Stille reactions on a bromo-thiophene carboxylate system, extrapolated from established protocols for related aryl halides. Actual results may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines. Using a halogenated derivative of this compound, a wide range of primary and secondary amines can be coupled to the thiophene ring.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. organic-chemistry.orgchemspider.com The choice of a suitable phosphine (B1218219) ligand is critical for the efficiency of this reaction. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of a Halogenated Thiophene Derivative

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | ~85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | ~90 |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | Cs₂CO₃ | t-Amyl alcohol | ~88 |

Note: This table outlines typical conditions and expected yields for Buchwald-Hartwig amination on a bromo-thiophene carboxylate system, based on well-documented procedures for similar substrates. Actual results may vary.

Ring-Opening and Rearrangement Processes of the Thiophene Core

While the thiophene ring is aromatic and generally stable, under certain conditions, it can undergo ring-opening reactions. These reactions often require specific activation, such as the presence of strong electron-withdrawing groups or fusion to other ring systems, and reaction with potent nucleophiles.

For example, studies on related thieno[2,3-b]pyridine (B153569) systems have shown that the thiophene ring can be opened upon reaction with nucleophiles like thiobenzoylhydrazides in the presence of a base. This process can lead to the formation of new heterocyclic systems through a series of bond cleavage and formation steps. Such reactivity, while not directly reported for this compound itself, illustrates the potential for the thiophene core to be transformed under specific, often vigorous, reaction conditions.

Cycloaddition Reactions Involving the Thiophene Ring System

The aromatic nature of thiophene generally makes it a reluctant participant in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the diene component. organic-chemistry.orgmasterorganicchemistry.com Compared to less aromatic five-membered heterocycles like furan, thiophene's aromatic stabilization energy presents a significant barrier to engaging in the concerted [4+2] cycloaddition pathway. libretexts.orglibretexts.orgyoutube.com

However, the reactivity of the thiophene ring in cycloadditions can be enhanced through several strategies. One common approach is to temporarily disrupt the aromaticity by oxidizing the sulfur atom to a sulfoxide. The resulting thiophene S-oxide is a much more reactive diene and can readily undergo Diels-Alder reactions with a variety of dienophiles. The resulting cycloadducts can then be further manipulated, for example, by extrusion of sulfur monoxide to form substituted benzene derivatives.

Another strategy to promote cycloaddition is the use of Lewis acids, which can activate either the thiophene or the dienophile, lowering the activation energy of the reaction. While still less common than for other dienes, these methods provide a pathway to access complex cyclic structures from thiophene-based starting materials.

Spectroscopic and Structural Elucidation Techniques for Ethyl 4 Ethoxythiophene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional and two-dimensional spectra, a complete structural map of Ethyl 4-ethoxythiophene-3-carboxylate can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The ethyl ester and ethyl ether moieties, along with the protons on the thiophene (B33073) ring, will each give rise to characteristic resonances.

The protons of the ethyl ester group are anticipated to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. Similarly, the ethoxy group attached to the thiophene ring will exhibit a quartet and a triplet. The chemical shifts of these groups are influenced by the electronegativity of the adjacent oxygen atoms. The thiophene ring itself is expected to show two distinct signals for the protons at the C-2 and C-5 positions.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H (C5-H) | ~7.5 - 8.0 | s | - |

| Thiophene-H (C2-H) | ~6.5 - 7.0 | s | - |

| Ester -OCH₂CH₃ | ~4.2 - 4.4 | q | ~7.1 |

| Ether -OCH₂CH₃ | ~4.0 - 4.2 | q | ~7.0 |

| Ester -OCH₂CH₃ | ~1.3 - 1.4 | t | ~7.1 |

| Ether -OCH₂CH₃ | ~1.2 - 1.3 | t | ~7.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiophene derivatives.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a separate signal. The carbonyl carbon of the ester is characteristically found at the downfield end of the spectrum (160-180 ppm) libretexts.org. The carbons of the thiophene ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylate group. The carbons of the two ethyl groups will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 - 170 |

| C4-Thiophene | ~155 - 160 |

| C2-Thiophene | ~140 - 145 |

| C5-Thiophene | ~115 - 120 |

| C3-Thiophene | ~110 - 115 |

| Ester -OCH₂CH₃ | ~60 - 65 |

| Ether -OCH₂CH₃ | ~60 - 65 |

| Ester -OCH₂CH₃ | ~14 - 15 |

| Ether -OCH₂CH₃ | ~14 - 15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiophene derivatives. libretexts.org

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl ester group, and similarly for the ethyl ether group, confirming their respective connectivities. cbccollege.in

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbons of the thiophene ring and the ethyl groups by linking them to their attached protons. cbccollege.in

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the C3 and C4 carbons of the thiophene ring. For instance, the protons of the ester's methylene group would show a correlation to the carbonyl carbon. cbccollege.in

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups, as well as vibrations associated with the aromatic thiophene ring.

The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1715-1730 cm⁻¹ for an α,β-unsaturated ester. orgchemboulder.com The C-O stretching vibrations of the ester and ether linkages will be visible in the fingerprint region, usually between 1000 and 1300 cm⁻¹. orgchemboulder.com Aromatic C-H and C=C stretching vibrations from the thiophene ring are also expected.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1715 - 1730 | Strong |

| C-H Stretch (Aromatic) | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |

| C=C Stretch (Thiophene Ring) | ~1500 - 1600 | Medium-Weak |

| C-O Stretch (Ester & Ether) | ~1000 - 1300 | Strong |

Note: Expected values are based on typical IR absorption frequencies for the respective functional groups. orgchemboulder.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of esters often involves cleavage at the C-O bond of the ester group, leading to the formation of an acylium ion. libretexts.org Other characteristic fragmentation pathways for this molecule would include the loss of the ethoxy group, the ethyl group, and fragmentation of the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between ions of the same nominal mass but different elemental compositions. For this compound (C₉H₁₂O₃S), HRMS would confirm the exact mass, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CID). For this compound, the fragmentation pathways can be predicted based on the known behavior of ethyl esters and thiophene derivatives.

Upon electron ionization, the molecular ion ([M]+•) of this compound would be expected. Key fragmentation pathways would likely involve the ester and ethoxy groups, as these are common cleavage points in mass spectrometry.

One of the primary fragmentation pathways for ethyl esters is the loss of the ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule (C2H4) via a McLafferty rearrangement if a gamma-hydrogen is available. However, in this specific structure, a direct McLafferty rearrangement involving the ester ethyl group is not possible. Therefore, the primary fragmentations are expected to be α-cleavages and cleavages of the bonds adjacent to the thiophene ring.

A significant peak would be anticipated from the loss of the ethoxy group (CH3CH2O•), leading to the formation of a stable acylium ion. Another prominent fragmentation would be the loss of ethylene (C2H4) from the ethoxy group, followed by the loss of a hydroxyl radical (•OH), or the direct loss of an ethoxycarbonyl radical (•COOCH2CH3).

Fragmentation of the thiophene ring itself is also plausible. This could involve the cleavage of the C-S bonds, leading to smaller sulfur-containing fragments. The presence of the ethoxy group on the thiophene ring at the 4-position would also influence the fragmentation, potentially leading to the loss of an ethyl group or an ethoxy radical from this position.

Table 1: Predicted Major Fragmentation Ions for this compound in MS/MS

| Predicted Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M-C2H5O]+ | Thiophene-3-carbonyl cation | 155 | Loss of ethoxy radical from the ester group |

| [M-C2H4]+• | Ionized 4-ethoxythiophene-3-carboxylic acid | 172 | Loss of ethylene from the ester ethyl group |

| [M-COOCH2CH3]+ | 4-Ethoxythienyl cation | 127 | Loss of the ethyl carboxylate group |

| [M-C2H5]+ | Ion resulting from loss of ethyl from ethoxy group | 171 | Loss of ethyl radical from the 4-ethoxy group |

Note: The m/z values are calculated based on the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system of the thiophene ring and the carbonyl group of the ester.

Thiophene itself exhibits a strong absorption band around 231 nm. The substitution on the thiophene ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum (λmax). The ethoxy group at the 4-position, being an electron-donating group, and the ethyl carboxylate group at the 3-position, an electron-withdrawing group, will extend the conjugation of the system.

The main absorption band is likely to be observed in the range of 250-300 nm, corresponding to the π → π* transition of the conjugated thiophene system. A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, might be observed at a longer wavelength, typically in the region of 300-350 nm, although it may be weak or submerged by the stronger π → π* band. The solvent used for the analysis can also influence the position of these bands.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Type of Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | 250 - 300 | High (10,000 - 25,000 L mol-1 cm-1) |

| n → π | 300 - 350 | Low (100 - 1,000 L mol-1 cm-1) |

Note: These are estimated values based on data for similar substituted thiophenes.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Based on the analysis of a related compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, it is anticipated that the thiophene ring in this compound will be essentially planar. elsevierpure.com The ethyl carboxylate group at the 3-position is expected to be nearly coplanar with the thiophene ring to maximize conjugation, with a small dihedral angle between the plane of the ring and the plane of the ester group. elsevierpure.com The conformation of the ethoxy group at the 4-position would also be determined, likely oriented to minimize steric hindrance with adjacent groups.

The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms on the ethyl groups or the thiophene ring. Pi-stacking interactions between the thiophene rings of adjacent molecules might also play a role in stabilizing the crystal lattice.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | P21/c or similar centrosymmetric group |

| Conformation | Thiophene ring planar; ester group nearly coplanar with the ring |

| Intermolecular Interactions | C-H···O hydrogen bonds, potential π-π stacking |

Note: These predictions are based on common observations for similar organic crystalline structures.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment (if chiral derivatives are synthesized)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques used to determine the absolute configuration and conformation of chiral molecules. Since this compound itself is not chiral, it would not exhibit a CD or VCD spectrum.

However, if a chiral derivative were to be synthesized, for instance, by introducing a chiral center in the ethoxy group (e.g., using (S)- or (R)-2-butanol to form the corresponding ester) or by synthesizing a chiral substituent on the thiophene ring, then CD and VCD spectroscopy would be invaluable for its stereochemical assignment.

In such a hypothetical case, the CD spectrum would show Cotton effects (positive or negative peaks) at the wavelengths of the electronic transitions (π → π* and n → π*). The sign and intensity of these Cotton effects would be characteristic of the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. Similarly, the VCD spectrum would show differential absorption of left and right circularly polarized infrared light for the vibrational modes of the molecule, providing detailed information about its three-dimensional structure and absolute stereochemistry. The interpretation of these spectra would typically be supported by quantum chemical calculations.

Computational and Theoretical Studies of Ethyl 4 Ethoxythiophene 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules. Such calculations are routinely used to confirm molecular structures and explore reactivity features. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry, governing the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For Ethyl 4-ethoxythiophene-3-carboxylate, DFT calculations at the B3LYP/6-311G level of theory would be a common approach to predict these values. researchgate.net The presence of the electron-donating ethoxy group and the electron-withdrawing ethyl carboxylate group on the thiophene (B33073) ring significantly influences the electronic properties. mdpi.comresearchgate.net The ethoxy group is expected to raise the HOMO energy level, while the carboxylate group would lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with potential for electronic applications. e3s-conferences.org

Table 1: Predicted Electronic Properties of this compound This data is hypothetical and based on typical values for similar structures.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich, negative potential (attractive to electrophiles) and blue indicates electron-poor, positive potential (attractive to nucleophiles).

For this compound, the MEP map is expected to show a high negative potential (red) around the oxygen atoms of the ethoxy and carboxylate groups, as well as on the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the ethyl groups would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Analysis of atomic charges and bond orders provides a quantitative measure of the electronic distribution and bonding characteristics within the molecule. Methods like Natural Bond Orbital (NBO) analysis are employed to derive these parameters. researchgate.net

In this compound, the oxygen atoms are predicted to carry significant negative charges due to their high electronegativity. The sulfur atom in the thiophene ring would also possess a partial negative charge. The carbonyl carbon of the ester group is expected to have a substantial positive charge, making it a primary electrophilic center. Bond order analysis would likely confirm the aromatic character of the thiophene ring with bond orders between 1 and 2, and a clear double bond character for the carbonyl C=O bond.

Table 2: Predicted Mulliken Atomic Charges and Bond Orders for Key Atoms and Bonds This data is hypothetical and based on general principles of organic chemistry.

| Atom/Bond | Predicted Mulliken Charge (a.u.) | Predicted Bond Order |

| S1 | -0.25 | - |

| O(ethoxy) | -0.45 | - |

| O(carbonyl) | -0.50 | - |

| O(ester) | -0.40 | - |

| C(carbonyl) | +0.60 | - |

| C=O | - | ~1.85 |

| C-S (avg) | - | ~1.40 |

Molecular Dynamics Simulations (e.g., for solvent interactions, supramolecular assembly)

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its interactions with its environment. For instance, MD simulations can be used to study how the molecule interacts with different solvents. nih.gov In a polar solvent like water, the polar ester and ethoxy groups would form hydrogen bonds, while in a nonpolar solvent, van der Waals interactions would dominate. MD simulations can also explore the potential for supramolecular assembly, investigating whether the molecules tend to aggregate or self-organize into larger structures, which is relevant for materials science applications. nih.gov

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data. researchgate.netresearchgate.net

NMR Chemical Shifts: DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons on the thiophene ring are expected to appear in the range of 7-8 ppm in the ¹H NMR spectrum. The protons of the ethyl groups would show characteristic quartet and triplet signals. In the ¹³C NMR, the carbonyl carbon would be the most downfield signal, typically above 160 ppm.

IR Frequencies: Theoretical IR spectra can help in assigning the vibrational modes of the molecule. Key predicted frequencies would include a strong C=O stretching vibration for the ester group around 1700-1720 cm⁻¹, C-O stretching bands, and aromatic C-H and C=C stretching frequencies characteristic of the thiophene ring.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net Due to the conjugated π-system of the thiophene ring extended by the substituents, this compound is expected to have an absorption maximum (λmax) in the UV region, likely between 250 and 300 nm.

Table 3: Predicted Spectroscopic Data for this compound This data is hypothetical and based on typical values for similar structures.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Thiophene-H) | 7.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 165 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1715 cm⁻¹ |

| UV-Vis | λmax | 280 nm |

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a molecule with a specific property of interest. These models are pivotal in predicting the physicochemical and biological properties of new or untested compounds, thereby saving significant time and resources in experimental work.

Detailed Research Findings:

While specific QSPR models for this compound are not documented in the reviewed literature, the development of such models for other thiophene derivatives is well-established. For instance, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) models have been successfully developed for thiophene derivatives to predict their inhibitory activity against various biological targets. nih.gov These models typically employ a range of molecular descriptors, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electronic structure, such as partial charges and orbital energies.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

The process of developing a QSPR model involves selecting a set of known molecules with measured properties, calculating the relevant descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. The robustness of these models is validated through internal and external validation techniques. nih.gov